molecular formula C22H21FN4O2S B2363151 2-fluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105219-78-0

2-fluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2363151
CAS No.: 1105219-78-0
M. Wt: 424.49
InChI Key: HHVSJNZOXDEGSJ-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. This molecule features a complex architecture combining a thieno[3,4-c]pyrazole core, a 2-fluorobenzamide moiety, and a phenethylamino side chain. Such fused heterocyclic systems are frequently investigated for their potential biological activities , as related thienopyrazole and pyrazolopyrimidine analogs have demonstrated substantial cytotoxic effects against various human tumor cells and are explored as enzyme inhibitors or receptor antagonists . The structural design of this reagent, particularly the incorporation of the fluorine atom, is strategically valuable for modulating properties like metabolic stability , membrane permeability , and binding affinity in structure-activity relationship (SAR) studies. Researchers utilize this compound as a key intermediate or lead structure in the design and synthesis of novel bioactive molecules, with potential applications in oncology, enzymology, and cellular signaling pathway research. The compound is provided for research purposes within the laboratory. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-fluoro-N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c23-18-9-5-4-8-16(18)22(29)25-21-17-13-30-14-19(17)26-27(21)12-20(28)24-11-10-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,24,28)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVSJNZOXDEGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-fluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a novel thienopyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The structural complexity of this compound, characterized by the presence of a fluorine atom and a thieno[3,4-c]pyrazole core, suggests diverse pharmacological applications.

Chemical Structure

The molecular formula of the compound is C22H24FN4O2SC_{22}H_{24}FN_{4}O_{2}S, and it features several functional groups that are known to interact with biological targets. The thieno[3,4-c]pyrazole structure contributes to its potential as an antimicrobial and anticancer agent.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities including:

  • Antimicrobial : Effective against various pathogens.
  • Anticancer : Potential for inhibiting cancer cell proliferation.
  • Antioxidant : Ability to scavenge free radicals and reduce oxidative stress.

The mechanism of action for this compound involves interactions at the molecular level with specific biological targets. Similar thienopyrazole derivatives have been shown to inhibit key enzymes involved in inflammatory responses and cancer progression.

Antimicrobial Activity

In vitro studies have demonstrated that thienopyrazole derivatives exhibit significant antimicrobial properties. For instance, a study on related compounds showed effective inhibition against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli .

CompoundActivity TypeTarget Pathogen
2-Fluoro-N-(...)AntimicrobialE. coli, S. aureus
4-amino-N-[1-(3-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidineAntipsychoticN/A
N-[4-[5-chloro-phenyl]-thiazolyl]-benzamideAnticancerN/A

Anticancer Activity

The anticancer potential of similar compounds has been evaluated using various cancer cell lines. For example, studies have reported that derivatives with the thienopyrazole moiety can significantly reduce the viability of A549 lung adenocarcinoma cells .

CompoundCell LineIC50 Value (µM)
5-Oxopyrrolidine DerivativeA54966
2-Fluoro-N-(...)A549TBD

Antioxidant Properties

Research has also highlighted the antioxidant capabilities of thienopyrazole derivatives. A study involving erythrocyte alterations in fish exposed to toxic substances revealed that these compounds could mitigate oxidative damage .

Case Studies

  • Antimicrobial Efficacy : In a comparative study on antimicrobial agents, 2-fluoro-N-(...) demonstrated significant activity against resistant bacterial strains, suggesting its potential as a therapeutic agent in infectious diseases.
  • Cancer Cell Viability : The compound was tested alongside standard chemotherapeutics like cisplatin, showing comparable efficacy in reducing cancer cell viability while exhibiting lower toxicity towards non-cancerous cells.

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target compound features a thieno[3,4-c]pyrazole core substituted with a 2-fluorobenzamide group at the 3-position and a phenethylaminoethyl moiety at the 2-position. Retrosynthetic disconnection reveals three key fragments:

  • Thieno[3,4-c]pyrazole core
  • 2-Oxo-2-(phenethylamino)ethyl side chain
  • 2-Fluorobenzamide group

Synthetic routes prioritize sequential assembly, beginning with core formation, followed by side-chain introduction, and concluding with amide coupling.

Synthesis of the Thieno[3,4-c]pyrazole Core

Cyclocondensation of Thiophene Derivatives

The core is typically synthesized via cyclocondensation of 3-aminothiophene-2-carboxylates with hydrazine derivatives under acidic or basic conditions. For example:
$$
\text{3-Aminothiophene-2-carboxylate} + \text{Hydrazine} \xrightarrow{\text{HCl, EtOH}} \text{Thieno[3,4-c]pyrazole}
$$
Key parameters:

  • Solvent : Ethanol or dichloromethane
  • Temperature : Reflux (78–100°C)
  • Yield : 60–75%

Functionalization at the 2-Position

Introduction of the ethyl precursor to the phenethylaminoethyl group employs alkylation or palladium-catalyzed coupling :
$$
\text{Thienopyrazole} + \text{Ethyl bromide} \xrightarrow{\text{NaH, DMF}} \text{2-Ethylthienopyrazole}
$$
Alternative methods use Sonogashira coupling for carbon-carbon bond formation.

Installation of the Phenethylaminoethyl Side Chain

Oxidation to Ketone Intermediate

The ethyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate):
$$
\text{2-Ethylthienopyrazole} \xrightarrow{\text{CrO₃, H₂SO₄}} \text{2-(2-Oxoethyl)thienopyrazole}
$$
Yield : 80–85%.

Reductive Amination with Phenethylamine

The ketone undergoes reductive amination with phenethylamine using NaBH₃CN or H₂/Pd-C :
$$
\text{2-(2-Oxoethyl)thienopyrazole} + \text{Phenethylamine} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{2-(2-Oxo-2-(phenethylamino)ethyl)thienopyrazole}
$$
Optimization :

  • pH : 6–7 (acetic acid buffer)
  • Reaction Time : 12–24 hours
  • Yield : 70–78%.

Coupling of the 2-Fluorobenzamide Group

Activation of 2-Fluorobenzoic Acid

The carboxylic acid is activated as an acyl chloride using SOCl₂ or oxalyl chloride :
$$
\text{2-Fluorobenzoic acid} \xrightarrow{\text{SOCl₂, DMF}} \text{2-Fluorobenzoyl chloride}
$$
Conditions :

  • Temperature : 0°C to room temperature
  • Solvent : Anhydrous dichloromethane.

Amide Bond Formation

The activated acyl chloride reacts with the 3-amino group of the thienopyrazole core:
$$
\text{2-Fluorobenzoyl chloride} + \text{Thienopyrazole amine} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}
$$
Alternative methods use EDCI/HOBt or HATU for coupling in DMSO or DMF .

Table 1: Comparative Analysis of Coupling Reagents
Reagent Solvent Temperature Yield (%)
EDCI/HOBt DCM RT 65
HATU DMF 0°C → RT 82
SOCl₂ Benzene Reflux 58

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) or HPLC (C18 column, acetonitrile/water).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85–7.40 (m, aromatic), 4.10 (t, J = 6.4 Hz, 2H), 3.02 (t, J = 7.1 Hz, 2H).
  • HRMS : m/z calculated for C₂₃H₂₂FN₃O₂S [M+H]⁺: 432.1498, found: 432.1501.

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Substitution

Competing reactions at N1 and N2 positions necessitate steric directing groups or Lewis acid catalysts (e.g., ZnCl₂) to favor substitution at the 3-position.

Solubility of Intermediates

Polar aprotic solvents (DMSO, DMF) enhance solubility during amide coupling, while sonication aids in dissolving crystalline intermediates.

Q & A

Basic: How can researchers optimize the synthesis of 2-fluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide to improve yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization of thioketones with hydrazines to form the thieno[3,4-c]pyrazole core . Key optimizations include:

  • Precursor Selection : Use substituted thioketones with electron-withdrawing groups to enhance cyclization efficiency.
  • Reaction Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization for high-purity crystals .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and confirming synthetic success?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to resolve the thienopyrazole ring protons (δ 6.5–7.8 ppm) and the benzamide carbonyl (δ ~165 ppm) .
  • X-ray Crystallography : For absolute configuration confirmation, single-crystal diffraction (e.g., Cu-Kα radiation) resolves steric effects of the 2-fluoro substituent .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ at m/z 483.18) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 2-fluoro and phenethylamino groups?

Methodological Answer:

  • Analog Synthesis : Replace the 2-fluoro group with Cl, Br, or H to assess halogen-dependent bioactivity. Modify the phenethylamino side chain with alkyl/aryl substitutions .
  • In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity.
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions between the fluoro-benzamide moiety and hydrophobic enzyme pockets .

Advanced: What experimental strategies address discrepancies between in vitro and in vivo bioactivity data for this compound?

Methodological Answer:

  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to identify metabolites (e.g., CYP450-mediated oxidation of the thienopyrazole ring) .
  • Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in rodent models. Adjust formulations (e.g., PEGylation) to enhance solubility.
  • Target Engagement Studies : Use PET tracers or fluorescent probes to verify target binding in vivo .

Basic: What are the stability challenges for this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hrs). The amide bond is prone to hydrolysis at extreme pH, requiring buffered storage (pH 6–8) .
  • Thermal Stability : Use DSC/TGA to identify decomposition temperatures (>200°C). Store lyophilized samples at -20°C to prevent dimerization.

Advanced: How can computational models predict the compound’s interaction with off-target proteins?

Methodological Answer:

  • Proteome-wide Docking : Use AlphaFold-predicted structures and virtual screening (e.g., Glide) to rank off-target binding probabilities.
  • Machine Learning : Train models on ChEMBL bioactivity data to flag high-risk targets (e.g., GPCRs, ion channels) .
  • MD Simulations : Run 100-ns simulations to assess stability of predicted complexes (e.g., RMSD < 2.0 Å indicates stable binding) .

Advanced: How should researchers resolve contradictory data on synthetic yields reported in literature?

Methodological Answer:

  • Reproducibility Checks : Replicate protocols from conflicting studies (e.g., [1] vs. [19]) under inert atmospheres to rule out oxidation side reactions.
  • DoE (Design of Experiments) : Use Minitab or JMP to test factors (e.g., temperature, catalyst loading) and identify critical variables.
  • HPLC-MS Monitoring : Track intermediate formation (e.g., thienopyrazole ring closure) to pinpoint yield-limiting steps .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Solvent Volume Reduction : Switch from batch to flow chemistry for cyclization steps, reducing DMF usage by 70%.
  • Catalyst Recycling : Immobilize Pd catalysts on silica gel for Suzuki couplings to minimize heavy metal waste .
  • Crystallization Optimization : Use anti-solvent addition (e.g., water in DMSO) to enhance crystal yield and purity .

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